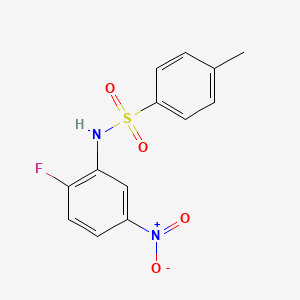![molecular formula C24H24N2O6S B11028095 3-methoxy-N-{[4-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide](/img/structure/B11028095.png)
3-methoxy-N-{[4-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-N-(4-{[(3-METHOXYBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C24H24N2O5 It is characterized by the presence of methoxy groups, benzamide, and sulfonyl phenethyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-(4-{[(3-METHOXYBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 3-methoxybenzoic acid: This can be achieved through the methylation of benzoic acid using dimethyl sulfate in the presence of a base.
Formation of 3-methoxybenzoyl chloride: The 3-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Synthesis of 3-methoxybenzamide: The acid chloride is reacted with ammonia to form 3-methoxybenzamide.
Coupling with sulfonyl phenethylamine: The 3-methoxybenzamide is then coupled with sulfonyl phenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-(4-{[(3-METHOXYBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-METHOXY-N-(4-{[(3-METHOXYBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-(4-{[(3-METHOXYBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-METHOXYBENZOIC ACID: A simpler compound with similar methoxy and benzoyl functional groups.
3-METHOXYBENZAMIDE: Shares the benzamide moiety but lacks the sulfonyl phenethyl group.
SULFONYL PHENETHYLAMINE: Contains the sulfonyl phenethyl group but lacks the methoxybenzoyl moiety.
Uniqueness
3-METHOXY-N-(4-{[(3-METHOXYBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE is unique due to its combination of methoxy, benzamide, and sulfonyl phenethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-methoxy-N-[2-[4-[(3-methoxybenzoyl)sulfamoyl]phenyl]ethyl]benzamide |
InChI |
InChI=1S/C24H24N2O6S/c1-31-20-7-3-5-18(15-20)23(27)25-14-13-17-9-11-22(12-10-17)33(29,30)26-24(28)19-6-4-8-21(16-19)32-2/h3-12,15-16H,13-14H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
VTAXRXGFBUPQTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11028019.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11028026.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11028032.png)
![2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11028040.png)
![methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate](/img/structure/B11028045.png)
![3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11028048.png)
![3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11028051.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028064.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11028067.png)
![Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11028072.png)
![4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine](/img/structure/B11028080.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11028098.png)

